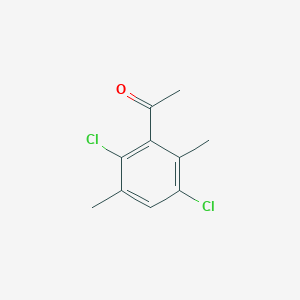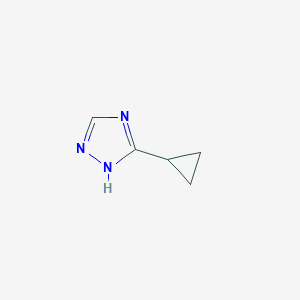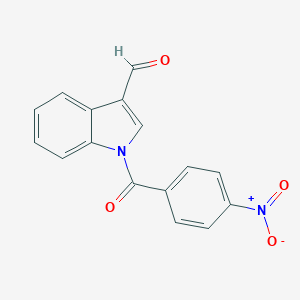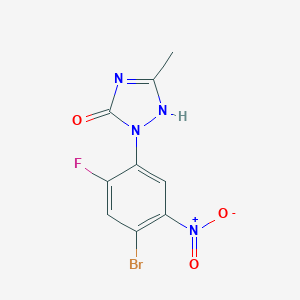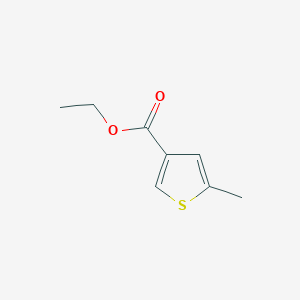
2-(4-Morpholinophenyl)ethanol
概述
描述
2-(4-Morpholinophenyl)ethanol is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Morpholinophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-(4-bromophenethoxy)tetrahydro-2H-pyran with morpholine in the presence of palladium acetate, 2-(di-t-butylphosphino)biphenyl, and sodium t-butoxide in toluene at 70°C for 16 hours. The product is then extracted and purified to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
化学反应分析
Types of Reactions: 2-(4-Morpholinophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and strong bases.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, ketones, and alcohols, depending on the specific reaction conditions .
科学研究应用
2-(4-Morpholinophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a kinase inhibitor.
Industry: Utilized in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 2-(4-Morpholinophenyl)ethanol involves its interaction with various molecular targets. It is known to inhibit certain kinase enzymes, which play a crucial role in cell cycle regulation and cytokinesis. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function .
相似化合物的比较
- 2-(4-Morpholinyl)benzeneethanol
- 2-(4-Morpholin-4-ylphenyl)ethanol
Comparison: 2-(4-Morpholinophenyl)ethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting certain enzymes, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-(4-morpholin-4-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-5-11-1-3-12(4-2-11)13-6-9-15-10-7-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTPKNDWCRKFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
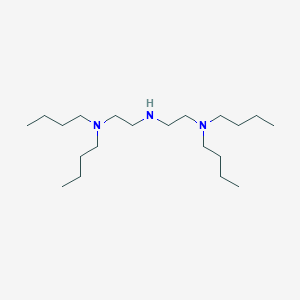
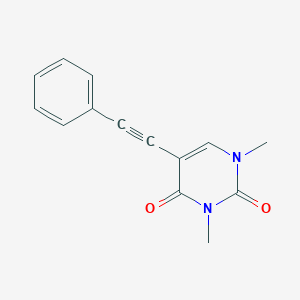
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
